molecular formula C4H8S B105113 Allyl methyl sulfide CAS No. 10152-76-8

Allyl methyl sulfide

Cat. No. B105113
CAS RN: 10152-76-8
M. Wt: 88.17 g/mol
InChI Key: NVLPQIPTCCLBEU-UHFFFAOYSA-N
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Description

Allyl methyl sulfide (AMS) is a sulfur-containing organic compound that is a member of the family of allyl sulfides. These compounds are known for their presence in garlic, onion, and other members of the genus Allium and have been studied for their potential applications in organic synthesis and their bioactive properties .

Synthesis Analysis

The synthesis of allyl sulfides, including AMS, can be achieved through various methods. One approach involves the use of substituted allylic sulfides as chain-transfer agents in free-radical polymerization to prepare end-functional polymers . Another method includes a four-component reaction under iron catalysis to prepare allylic sulfones, which can be a step towards synthesizing AMS . Additionally, allyl sulfides have been used in cross-metathesis reactions in aqueous media, demonstrating their reactivity and potential for modification of proteins .

Molecular Structure Analysis

The molecular structure of allyl sulfides can be characterized using techniques such as 2D-NMR, including gHSQC and gHMBC measurements. For instance, allylic derivatives of certain triazolo-triazinones have been studied, and their structures were verified using these methods . The molecular structure of AMS itself can be inferred from these studies, as it shares the allyl sulfide functional group.

Chemical Reactions Analysis

Allyl sulfides participate in various chemical reactions. They can undergo thio-Wittig rearrangement, as studied in the gas phase, which reveals insights into the isomerization processes and activation energies . Allylic sulfonylation reactions have also been reported, which are metal-free and environmentally friendly . Furthermore, allyl sulfides can undergo sulfur-assisted cascade reactions to produce allyl thiophen-2-yl derivatives , and they can participate in [2,3]-sigmatropic rearrangements and intramolecular N-alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of AMS have been studied in the context of atmospheric chemistry. The kinetics and product distribution of the gas-phase oxidation of AMS by OH radicals have been measured, providing insights into the reaction rates and the formation of products such as sulfur dioxide and acrolein . These studies are important for understanding the atmospheric implications of AMS and related compounds.

Scientific Research Applications

Polymer Synthesis Allyl methyl sulfide plays a role in synthesizing polymers. For instance, substituted allylic sulfides, including allyl methyl sulfide, have been used as chain-transfer agents in preparing low molecular weight polymers like polystyrene and poly(methyl methacrylate). These polymers are modified with functional groups such as carboxy, hydroxy, and amino groups, contributing to their diverse applications in materials science (Meijs et al., 1991).

Chemical Synthesis In the field of chemical synthesis, allyl methyl sulfide has been utilized in nickel-catalyzed thioallylation of alkynes. This process efficiently produces thio-1,4-dienes, which are important in synthesizing various organic compounds. The process tolerates various functional groups, demonstrating the versatility of allyl methyl sulfide in organic synthesis (Hua et al., 2007).

Medicinal Chemistry Allyl methyl sulfide has been studied for its effects on neoplasia and enzyme activity in medical research. One study investigated the inhibitory effects of organosulfur compounds from garlic and onions, including allyl methyl sulfide, on benzo[a]pyrene-induced neoplasia in mice. The study highlighted the importance of allyl groups in these compounds for their inhibitory effects, suggesting potential applications in cancer prevention (Sparnins et al., 1988).

Material Science In material science, the conformational properties of allyl methyl sulfide have been investigated. Research in this area focuses on understanding the molecular structure and behavior of allyl methyl sulfide in various states, which is crucial for designing materials with specific properties (Devlin et al., 1990).

Atmospheric Chemistry The atmospheric implications of allyl methyl sulfide have also been a subject of research. Studies have explored the kinetics and product distribution of its oxidation by OH radicals, providing insights into the environmental impact and atmospheric behavior of sulfur-containing compounds (Cardona et al., 2021).

Safety And Hazards

AMS is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Despite AMS’s significant therapeutic benefits, its clinical utility is limited due to poor stability and unpredictable bioavailability . Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of AMS . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new AMS formulations .

properties

IUPAC Name

3-methylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPQIPTCCLBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064976
Record name 1-Propene, 3-(methylthio)-
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

92.00 to 93.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-1-propene
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Product Name

Allyl methyl sulfide

CAS RN

10152-76-8
Record name Allyl methyl sulfide
Source CAS Common Chemistry
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Record name Allyl methyl sulfide
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Record name 1-Propene, 3-(methylthio)-
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Record name Allyl methyl sulphide
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Record name ALLYL METHYL SULFIDE
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Record name 3-(Methylthio)-1-propene
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URL http://www.hmdb.ca/metabolites/HMDB0031653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
LD Lawson, ZJ Wang - Journal of agricultural and food chemistry, 2005 - ACS Publications
… We have addressed these problems by quantifying the increases in breath acetone and breath allyl methyl sulfide (AMS). The area under the 48 h curve was measured in humans after …
Number of citations: 190 pubs.acs.org
W Qin, K Huber, M Popp, P Bauer, A Buettner… - Frontiers in …, 2020 - frontiersin.org
… Breath odor is influenced by garlic-derived odor-active compounds such as allyl mercaptan, diallyl disulfide and allyl methyl sulfide (AMS), the latter being emitted continuously from the …
Number of citations: 12 www.frontiersin.org
S Sato, Y Sekine, Y Kakumu, T Hiramoto - Scientific Reports, 2020 - nature.com
Diallyl disulfide (DADS) and allyl methyl sulfide (AMS) have been known as a metabolic product of sulfur-containing foods, typically garlic. The odour of such organosulfur compounds …
Number of citations: 28 www.nature.com
K Sujithra, S Srinivasan, D Indumathi… - Biomedicine & …, 2018 - Elsevier
… Allyl methyl sulfide (AMS) was identified as one of the major bioactive components in garlic. AMS is a leading compound of volatile garlic metabolites was shown to exhibit antibacterial […
Number of citations: 22 www.sciencedirect.com
SA Mohammed, B Paramesha, H Meghwani… - Biomedicine & …, 2021 - Elsevier
… To get rid of this drawback, we have identified Allyl methyl sulfide (AMS), the active metabolites of garlic from rat serum after oral administration of raw garlic [17]. Clinical studies have …
Number of citations: 8 www.sciencedirect.com
K Sujithra, S Srinivasan, D Indumathi… - Toxicology …, 2019 - Taylor & Francis
… The present study focuses on the ameliorative role of allyl methyl sulfide (AMS) in combating diabetic complications in diabetic rats. Male Wistar rats were randomly divided into four …
Number of citations: 21 www.tandfonline.com
N Malladi, E Johny, SK Uppulapu, V Tiwari… - Journal of Diabetes …, 2021 - hindawi.com
… the antiplatelet property of allyl methyl sulfide (AMS) focusing on … We have evaluated the effect of allyl methyl sulfide on … We observed an inhibitory effect of allyl methyl sulfide on platelet …
Number of citations: 3 www.hindawi.com
SL Fanelli, GD Castro, EG De Toranzo… - … in molecular pathology …, 1998 - europepmc.org
… initial studies on the antioxidative-stress properties of some garlic components such as: diallyl disulfide (DDS), diallyl sulfide (DAS), allyl mercaptan (AMT) and allyl methyl sulfide (AMS). …
Number of citations: 100 europepmc.org
PM Becker, PG Van Wikselaar, MF Mul, A Pol… - Veterinary …, 2012 - Elsevier
… In this study, the garlic-derived volatile allyl methyl sulfide (AMS) as a lead compound of volatile garlic metabolites was shown to exhibit an antibacterial effect against the pig pathogen …
Number of citations: 29 www.sciencedirect.com
MG Díaz, EG Vega‐Hissi, MF Andrada… - …, 2020 - Wiley Online Library
We study potential scavenging of hydrogen peroxide by Allyl Methyl Sulfide and Diallyl Sulfide, two garlic components. The antioxidant properties of garlic are attributed to organosulfide …

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